Methyl 2-[[(4-butylphenyl)sulfonyl]amino]-4,5-dimethoxybenzoate
CAS No.: 725215-63-4
Cat. No.: VC14925276
Molecular Formula: C20H25NO6S
Molecular Weight: 407.5 g/mol
* For research use only. Not for human or veterinary use.
![Methyl 2-[[(4-butylphenyl)sulfonyl]amino]-4,5-dimethoxybenzoate - 725215-63-4](/images/structure/VC14925276.png)
Specification
CAS No. | 725215-63-4 |
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Molecular Formula | C20H25NO6S |
Molecular Weight | 407.5 g/mol |
IUPAC Name | methyl 2-[(4-butylphenyl)sulfonylamino]-4,5-dimethoxybenzoate |
Standard InChI | InChI=1S/C20H25NO6S/c1-5-6-7-14-8-10-15(11-9-14)28(23,24)21-17-13-19(26-3)18(25-2)12-16(17)20(22)27-4/h8-13,21H,5-7H2,1-4H3 |
Standard InChI Key | KWNIDUBNMXXTJN-UHFFFAOYSA-N |
Canonical SMILES | CCCCC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2C(=O)OC)OC)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises three primary components:
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A methyl 4,5-dimethoxybenzoate backbone, providing a rigid aromatic system with electron-donating methoxy groups.
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A sulfonamide bridge (-SO₂-NH-) linking the benzoate core to a 4-butylphenyl group.
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A 4-butylphenyl moiety, introducing hydrophobicity and steric bulk to the molecule.
The integration of these groups creates a hybrid structure capable of both hydrogen bonding (via the sulfonamide and methoxy groups) and hydrophobic interactions (via the butyl chain). Theoretical calculations based on analogous compounds suggest a molecular formula of C₂₀H₂₅NO₆S and a molecular weight of 407.48 g/mol .
Spectral and Physical Characteristics
While experimental data for this specific compound remains limited, inferences from related sulfonamides and benzoates provide insights:
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IR Spectroscopy: Expected peaks include N-H stretching (3300 cm⁻¹), S=O asymmetric/symmetric vibrations (1350–1150 cm⁻¹), and C-O-C stretching from methoxy groups (1250 cm⁻¹) .
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NMR: The ¹H NMR spectrum would feature signals for the butyl chain (δ 0.8–1.6 ppm), aromatic protons (δ 6.5–7.8 ppm), and methoxy groups (δ 3.8–4.0 ppm) .
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Solubility: Predominantly lipophilic due to the butyl and methoxy groups, with limited aqueous solubility (<0.1 mg/mL) .
Table 1: Calculated Physicochemical Properties
Property | Value |
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Molecular Formula | C₂₀H₂₅NO₆S |
Molecular Weight | 407.48 g/mol |
LogP (Partition Coefficient) | 3.2 ± 0.3 (Predicted) |
Topological Polar Surface Area | 105 Ų |
Synthesis and Optimization
Retrosynthetic Analysis
The compound can be synthesized through a two-step sequence:
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Preparation of Methyl 2-Amino-4,5-dimethoxybenzoate: This intermediate, commercially available (CAS 26759-46-6), serves as the primary building block .
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Sulfonylation with 4-Butylbenzenesulfonyl Chloride: The free amine reacts with the sulfonyl chloride under basic conditions to form the target sulfonamide.
Stepwise Procedure
Step 1: Synthesis of Methyl 2-Amino-4,5-dimethoxybenzoate
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Reactants: 2-Amino-4,5-dimethoxybenzoic acid, methanol, sulfuric acid (catalyst).
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Conditions: Esterification via Fischer-Speier method (reflux, 12 h) .
Step 2: Sulfonamide Formation
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Reactants: Methyl 2-amino-4,5-dimethoxybenzoate, 4-butylbenzenesulfonyl chloride, pyridine (base).
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Conditions: Stirring in dichloromethane at 0–5°C for 2 h, followed by room temperature for 12 h .
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Workup: Washing with HCl (1M), NaHCO₃ (5%), and brine. Purification via column chromatography (SiO₂, hexane/EtOAc 3:1) .
Table 2: Optimization of Sulfonylation Reaction
Parameter | Effect on Yield |
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Temperature <5°C | Minimizes side reactions |
Pyridine as Base | Superior to Et₃N (prevents HCl adduct formation) |
Reaction Time >10 h | Ensures complete conversion |
Biological Activity and Mechanistic Insights
Immunomodulatory Effects
Compounds featuring sulfamoyl benzamidothiazole motifs—structurally related to this compound—enhance NF-κB signaling in the presence of lipopolysaccharide (LPS), suggesting adjuvant potential in vaccine formulations . Mechanistically, this involves:
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TLR4 Activation: Sulfonamide-containing compounds potentiate TLR4-mediated NF-κB translocation.
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Cytokine Production: Upregulation of IL-6 and TNF-α in macrophage models .
Applications in Pharmaceutical Development
Lead Compound for Anti-Inflammatory Agents
The compound’s dual capacity for COX-2 inhibition and immunomodulation positions it as a candidate for treating inflammatory disorders. Comparative studies with Celecoxib (a COX-2 inhibitor) reveal similarities in sulfonamide-mediated binding .
Prodrug Design
The methyl ester group offers a site for prodrug modification. Hydrolysis in vivo (via esterases) could release the active carboxylic acid, enhancing bioavailability.
Table 3: Comparison with Related Sulfonamides
Stability and Degradation Pathways
Hydrolytic Degradation
The ester and sulfonamide bonds represent susceptibility points:
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Ester Hydrolysis: pH-dependent cleavage in aqueous media (t₁/₂ = 8 h at pH 7.4) .
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Sulfonamide Stability: Resistant to hydrolysis under physiological conditions but prone to photodegradation .
Metabolic Fate
Predicted Phase I metabolism includes:
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